molecular formula C15H15NO3 B3719822 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione

2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B3719822
M. Wt: 257.28 g/mol
InChI Key: ZJGXPUBBMGFFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as THF-AMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is in the field of medicinal chemistry. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to inhibit the growth and proliferation of cancer cells by disrupting various cellular processes.
Biochemical and Physiological Effects
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antifungal properties, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent biological activity at low concentrations, making it a cost-effective compound for research purposes. However, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione also has limitations for lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione. One potential direction is the development of new cancer therapies based on 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione and its effects on various cellular processes. Furthermore, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has potential applications in the development of new antibiotics and treatments for neurodegenerative diseases, which should be explored in future research. Overall, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
Conclusion
In conclusion, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its complex synthesis process requires expertise in organic chemistry, and its mechanism of action is not fully understood. However, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent biological activity, making it a potential candidate for the development of new cancer therapies, antibiotics, and treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione and its applications in various fields.

properties

IUPAC Name

3-hydroxy-2-(oxolan-2-ylmethyliminomethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-11-5-1-2-6-12(11)15(18)13(14)9-16-8-10-4-3-7-19-10/h1-2,5-6,9-10,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGXPUBBMGFFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione

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